Home > Products > Screening Compounds P91179 > Avermectin B1b aglycone
Avermectin B1b aglycone -

Avermectin B1b aglycone

Catalog Number: EVT-1580397
CAS Number:
Molecular Formula: C33H46O8
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin B1b aglycone is a member of pyrans.
Overview

Avermectin B1b aglycone is a significant compound derived from the avermectin family, which is produced by the soil bacterium Streptomyces avermitilis. This compound plays a crucial role in agricultural and pharmaceutical applications, particularly as an antiparasitic agent. Avermectins are known for their efficacy against a range of parasites in veterinary medicine and agriculture, with avermectin B1b being one of the key components.

Source

Avermectin B1b aglycone is sourced from Streptomyces avermitilis, which synthesizes various forms of avermectins through a complex biosynthetic pathway. This organism has been extensively studied for its ability to produce these bioactive compounds, which are utilized in both human and veterinary medicine.

Classification

Avermectin B1b aglycone belongs to the class of macrolide antibiotics. It is structurally related to other avermectins and milbemycins, sharing similar pharmacological properties but differing in specific structural features that influence their biological activity.

Synthesis Analysis

Methods

The synthesis of avermectin B1b aglycone involves several enzymatic steps catalyzed by polyketide synthases. The initial stage includes the formation of the avermectin aglycone, followed by modifications leading to the final product. Key enzymes involved include:

  • Polyketide Synthases: These enzymes facilitate the assembly of the carbon backbone from acetyl-CoA and propionyl-CoA units.
  • Cytochrome P450 Monooxygenases: These enzymes introduce functional groups into the aglycone structure, enhancing its biological properties.
  • Glycosyltransferases: Responsible for attaching sugar moieties to the aglycone, although in this case, we focus on the aglycone form without sugars.

Technical Details

The biosynthetic pathway begins with polyketide synthase complexes (AVES 1-4), which utilize either isobutyryl-CoA or 2-methylbutyryl-CoA as substrates. The assembly process incorporates seven acetate units and five propionate units, resulting in a complex structure that undergoes further modifications to yield the final aglycone product .

Molecular Structure Analysis

Structure

The molecular structure of avermectin B1b aglycone consists of a large macrolide ring with multiple stereocenters, contributing to its biological activity. The specific configuration includes:

  • A macrolide core with numerous hydroxyl groups.
  • A unique arrangement of double bonds and cyclic structures that enhance its interaction with biological targets.

Data

The molecular formula for avermectin B1b aglycone is C27H45O8C_{27}H_{45}O_8, and its molecular weight is approximately 511.65 g/mol. The compound exhibits multiple chiral centers, which are critical for its interaction with biological systems.

Chemical Reactions Analysis

Reactions

Avermectin B1b aglycone participates in various chemical reactions that modify its structure for enhanced efficacy:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions to improve solubility and bioactivity.
  • Glycosylation: Although this analysis focuses on the aglycone form, glycosylation reactions can significantly alter pharmacokinetic properties.
  • Reduction and Oxidation: These reactions are essential for modifying functional groups within the compound, impacting its reactivity and interaction with target sites.

Technical Details

The enzymatic pathways involve complex mechanisms where specific enzymes catalyze transformations that lead to structural diversification. For instance, cytochrome P450 enzymes facilitate hydroxylation at critical positions on the macrolide ring .

Mechanism of Action

Process

Avermectin B1b aglycone exerts its pharmacological effects primarily through modulation of neurotransmission in invertebrates. The mechanism involves:

  • Enhancement of Glutamate Activity: Avermectins increase the permeability of chloride ions through glutamate-gated chloride channels, leading to hyperpolarization of nerve cells.
  • Paralysis of Parasites: This hyperpolarization results in paralysis and death of susceptible parasites, making it effective against a variety of nematodes and arthropods.

Data

The selectivity for invertebrate channels over mammalian channels accounts for its safety profile in non-target species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Avermectin B1b aglycone is relatively stable under acidic conditions but can degrade under prolonged exposure to light or heat.
  • Melting Point: The melting point is reported around 150-155°C.

Relevant analyses indicate that modifications at various positions can significantly alter these properties, impacting solubility and stability .

Applications

Scientific Uses

Avermectin B1b aglycone has several applications:

  • Veterinary Medicine: Used as an antiparasitic agent for livestock and pets.
  • Agriculture: Employed as an insecticide due to its effectiveness against pests while being safe for beneficial insects when used appropriately.
  • Research: Utilized in studies investigating neurotransmission mechanisms and developing new antiparasitic drugs.
Biosynthetic Pathways and Enzymatic Regulation

Gene Cluster Architecture in Streptomyces avermitilis for Aglycone Production

The biosynthesis of avermectin B1b aglycone is governed by a highly organized 82 kb gene cluster located in the genome of Streptomyces avermitilis. This cluster contains 18 open reading frames (ORFs) that coordinately regulate aglycone formation and subsequent modifications [1] [7]. The core biosynthetic machinery is arranged in a complex architecture with two major polyketide synthase (PKS) operons (aveA1-aveA2 and aveA3-aveA4) exhibiting convergent transcription patterns, flanked by genes encoding post-polyketide modification enzymes and regulatory proteins [7] [8]. This spatial organization facilitates the sequential assembly line process required for aglycone biosynthesis. Key genes directly responsible for aglycone formation include aveA1-A4 (encoding the giant modular PKS proteins) and aveE (encoding a cytochrome P450 monooxygenase crucial for cyclization), while the aveD gene encodes a methyltransferase that introduces structural variations [1] [7].

Genetic recombination studies have demonstrated that specific deletion of any core PKS gene (aveA1-A4) completely abolishes aglycone production, confirming their indispensable role in the biosynthetic pathway [2] [7]. The cluster also contains regulatory genes positioned upstream of the PKS operons, which likely control the transcriptional activation of the entire biosynthetic pathway under appropriate environmental conditions [7]. The precise organization of this genetic machinery enables the efficient conversion of simple acyl-CoA precursors into the complex pentacyclic structure of the avermectin aglycone.

Table 1: Core Genes in Avermectin B1b Aglycone Biosynthesis

GeneProtein SizeFunctionModule/Domain Composition
aveA1414 kDaPKS subunitModules 1-2 (Loading + Extensions 1-2)
aveA2666 kDaPKS subunitModules 3-6 (Extensions 3-6)
aveA3575 kDaPKS subunitModules 7-9 (Extensions 7-9)
aveA4510 kDaPKS subunitModules 10-12 (Extensions 10-12 + Termination)
aveECytochrome P450Bicyclic ketal formationFuran ring cyclization (C6-C8a)
aveDMethyltransferaseC5 O-methylationSAM-dependent methylation
aveRRegulatory proteinTranscriptional activationPathway-specific regulator

Role of Polyketide Synthases (AVES1–4) in Aglycone Backbone Assembly

The assembly of avermectin B1b aglycone backbone is orchestrated by four multifunctional polyketide synthase complexes (AVES1–4) that together comprise 12 distinct catalytic modules housing a total of 55 functional domains [1] [7]. This enzymatic assembly line initiates biosynthesis by selecting either isobutyryl-CoA (for B1b series) or 2-methylbutyryl-CoA (for B1a series) as starter units, which determines the characteristic side chain at C25 [1] [9]. The starter unit is loaded onto the loading module of AVES1, where it undergoes sequential elongation through 12 extension cycles (2 acetate and 10 propionate units) catalyzed by the ketosynthase (KS) domains in each module [7] [9].

Each PKS module contains a standardized arrangement of catalytic domains: ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains form the core elongation machinery, while optional ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains modify the β-carbon functionality after each condensation [1] [3]. The AT domains exhibit strict substrate specificity, with modules primarily selecting methylmalonyl-CoA as extender units, though specific modules incorporate malonyl-CoA to introduce structural variations [9]. The growing polyketide chain remains covalently tethered to the phosphopantetheine arm of ACP domains throughout the assembly process, with transacylation between successive modules facilitating chain transfer [3] [7].

The termination module in AVES4 catalyzes macrocyclization via a thioesterase (TE) domain, releasing the completed polyketide chain as a 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone [1] [7]. This linear precursor contains all carbon atoms of the aglycone but lacks the characteristic bicyclic ketal ring system and methyl group at C5. The precise control of chain length and reduction states at each position by the PKS modules ultimately determines the structural features that distinguish avermectin B1b aglycone from other congeners.

Table 2: Modular Organization of Avermectin PKS for B1b Aglycone Assembly

Module (PKS)Extender Unitβ-Carbon ProcessingStructural Outcome
Loading (AVES1)N/ANoneIsobutyryl starter
Module 1 (AVES1)Methylmalonyl-CoAKR, DH, ERC2-C3 single bond
Module 2 (AVES1)Methylmalonyl-CoAKRC4-OH, C5 ketone
Module 3 (AVES2)Malonyl-CoAKR, DHC6-C7 double bond
Module 4 (AVES2)Methylmalonyl-CoAKRC8-OH, C9 ketone
Module 5 (AVES2)Methylmalonyl-CoAKR, DH, ERC10-C11 single bond
Module 6 (AVES2)Methylmalonyl-CoAKRC12-OH, C13 ketone
Module 7 (AVES3)Methylmalonyl-CoANoneC14-C15 ketone
Module 8 (AVES3)Methylmalonyl-CoAKR, DHC16-C17 double bond
Module 9 (AVES3)Methylmalonyl-CoAKRC18-OH, C19 ketone
Module 10 (AVES4)Methylmalonyl-CoAKRC20-OH, C21 ketone
Module 11 (AVES4)Methylmalonyl-CoAKR, DHC22-C23 double bond
Module 12 (AVES4)Methylmalonyl-CoATEMacrocyclization

Post-PKS Modifications: Cytochrome P450 Monooxygenases (AveE) and Methyltransferases (AveD)

Following polyketide chain assembly and macrocyclization, the seco-polyketide undergoes crucial oxidative cyclization catalyzed by the cytochrome P450 monooxygenase AveE. This enzyme introduces the characteristic furan ring between C6 and C8a through a stereospecific oxidative cyclization reaction [1] [6]. Biochemical analyses reveal that AveE catalyzes the removal of two hydrogen atoms from the C6 and C8a positions, facilitating direct bond formation while concomitantly introducing a double bond between C8 and C8a [1] [6]. This transformation converts the 6,8a-seco-aglycone into the pentacyclic structure characteristic of avermectins, dramatically altering both the structural rigidity and biological activity of the molecule.

Simultaneously, the S-adenosylmethionine (SAM)-dependent methyltransferase AveD specifically methylates the hydroxyl group at the C5 position, generating the methoxy functionality that distinguishes the B series avermectins from their A series counterparts [1]. The methylation occurs with strict regioselectivity, exclusively targeting the C5 hydroxyl group while ignoring other hydroxyl functionalities present in the molecule [1]. This modification is critical for the biological activity profile of the final avermectin compounds, as the presence of the methoxy group significantly enhances anthelmintic potency.

The timing and sequence of these post-PKS modifications are precisely regulated. Evidence suggests that furan ring formation precedes C5 methylation, as the unmethylated aglycone serves as the preferred substrate for AveE [1]. Mutational studies demonstrate that aveE knockout strains accumulate the linear seco-aglycone without furan ring closure, while aveD mutants produce hydroxylated aglycones lacking the characteristic C5 methoxy group [1] [6]. These modifications exemplify how relatively minor structural alterations introduced by tailoring enzymes dramatically transform the polyketide backbone into a biologically active aglycone ready for glycosylation.

Regulatory Mechanisms of Sugar Biosynthesis and Aglycone Glycosylation

The attachment of the disaccharide moiety to the avermectin B1b aglycone is a tightly regulated process involving specialized enzymes for sugar biosynthesis and glycosyl transfer. The L-oleandrose disaccharide biosynthesis is governed by a dedicated 9-gene operon (aveBI-BVIII and orf1) located downstream of the PKS genes in the avermectin cluster [1] [7]. This operon encodes enzymes responsible for the conversion of glucose-1-phosphate into the activated sugar donor dTDP-L-oleandrose through a four-step enzymatic process including deoxygenation, epimerization, and methylation [1] [7]. Notably, orf1 encodes a putative reductase that appears non-essential for oleandrose biosynthesis, as its deletion does not disrupt sugar formation or attachment [1].

The glycosyltransferase AveBI catalyzes the sequential transfer of two L-oleandrose units to the C13 hydroxyl group of the aglycone, forming the characteristic α-L-oleandrosyl-α-L-oleandrose disaccharide [1] [8]. Biochemical studies reveal that this glycosylation occurs with strict regioselectivity for the C13 position, despite the presence of multiple hydroxyl groups in the aglycone [1]. The glycosylation process enhances both the solubility and biological activity of avermectins, with the disaccharide moiety playing a critical role in target recognition and binding.

Transcriptional regulation of glycosylation genes is coordinated with aglycone production through the action of the pathway-specific regulator AveR, which activates expression of both PKS and sugar biosynthesis genes in response to physiological signals [7]. This coordinated regulation ensures that glycosylation enzymes are expressed synchronously with aglycone availability, preventing accumulation of intermediates. Post-translational regulation occurs through protein-protein interactions between the glycosyltransferase and ACP domains of the PKS, facilitating efficient substrate channeling [1] [8]. The final glycosylation step represents a critical checkpoint in avermectin biosynthesis, as only properly glycosylated molecules exhibit the full spectrum of anthelmintic activity.

Properties

Product Name

Avermectin B1b aglycone

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-12',21',24'-trihydroxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C33H46O8

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C33H46O8/c1-18(2)29-21(5)12-13-32(41-29)16-25-15-24(40-32)11-10-20(4)27(34)19(3)8-7-9-23-17-38-30-28(35)22(6)14-26(31(36)39-25)33(23,30)37/h7-10,12-14,18-19,21,24-30,34-35,37H,11,15-17H2,1-6H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27-,28+,29+,30+,32+,33+/m0/s1

InChI Key

IVLVHFFFOVKPKM-XMGCMGKSSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C(C)C)C)O

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.